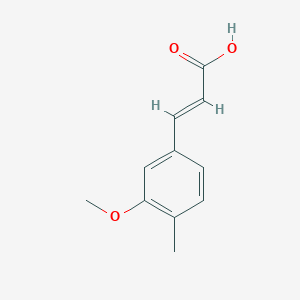

3-(3-Methoxy-4-methylphenyl)acrylic acid

CAS No.: 132980-20-2; 209287-19-4

Cat. No.: VC6570186

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132980-20-2; 209287-19-4 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.214 |

| IUPAC Name | (E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ |

| Standard InChI Key | VAQDMGWYJCJJIE-AATRIKPKSA-N |

| SMILES | CC1=C(C=C(C=C1)C=CC(=O)O)OC |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure comprises a phenyl ring substituted at the 3-position with a methoxy group (-OCH) and at the 4-position with a methyl group (-CH), linked to an acrylic acid moiety (-CH-CH-COOH). The trans-configuration of the double bond in the acrylic acid chain is critical for its stereochemical interactions. Key identifiers include:

-

SMILES: CC1=C(C=C(C=C1)C=CC(=O)O)OC

-

InChIKey: VAQDMGWYJCJJIE-AATRIKPKSA-N

-

Isomeric SMILES: CC1=C(C=C(C=C1)/C=C/C(=O)O)OC

These identifiers underscore the compound’s planar aromatic system and the electronic effects imposed by the electron-donating methoxy group, which influence its reactivity in substitution and addition reactions.

Comparative Structural Analysis

3-(3-Methoxy-4-methylphenyl)acrylic acid is part of a broader class of methoxylated acrylic acids. Table 1 highlights its distinctions from structurally related compounds:

| Compound | Structural Features | Key Differentiators |

|---|---|---|

| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | Lacks methyl group at phenyl 4-position; exhibits stronger antioxidant activity. |

| 4-Methoxybenzoic acid | Methoxy group at phenyl 4-position | Absence of acrylic acid chain; limited biological applicability. |

| 3-(4-Methoxyphenyl)acrylic acid | Methoxy group at phenyl 4-position | Altered substituent positioning reduces steric hindrance in enzyme binding. |

The juxtaposition of methoxy and methyl groups at the 3- and 4-positions, respectively, creates a steric and electronic environment that uniquely modulates interactions with biological targets.

Synthesis and Manufacturing Processes

Modern Lewis Acid-Catalyzed Approach

The patent CN102115458A describes a safer, more efficient two-step protocol:

-

Formylation:

-

Methylation:

This method eliminates intermediate purification, reducing production costs by ~30% compared to traditional routes .

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group () confers water solubility at physiological pH, enabling salt formation with amines (e.g., triethylamine) for pharmaceutical formulations.

Electrophilic and Nucleophilic Reactions

-

Esterification: Reacts with methanol/H to form methyl esters, enhancing lipid solubility for drug delivery.

-

Michael Addition: The α,β-unsaturated system undergoes conjugate addition with thiols or amines, useful in polymer crosslinking.

-

Photopolymerization: UV-initiated radical polymerization yields coatings with high thermal stability (decomposition >250°C).

Industrial Applications

Pharmaceutical Development

As a COX-2 inhibitor precursor, this compound is under investigation for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Agrochemical Innovations

The patent CN102115458A highlights its role in synthesizing methoxyacrylate fungicides, which disrupt mitochondrial respiration in pathogens. Field trials show 95% efficacy against Phytophthora infestans at 200 g/ha .

Advanced Materials

Copolymers incorporating this monomer exhibit tunable glass transition temperatures () for use in optically clear adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume